REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8]([CH:12]=[CH:13][C:14]3[CH:15]=[C:16]([CH:20]([OH:23])[CH:21]=[CH2:22])[CH:17]=[CH:18][CH:19]=3)=[N:9]2)=[CH:4][CH:3]=1.[Li]OC(C)=O.O.O.[Li+].[Cl-].I[C:34]1[CH:43]=[CH:42][CH:41]=[CH:40][C:35]=1[C:36]([O:38][CH3:39])=[O:37]>[N+](CCCC)(CCCC)(CCCC)CCCC.[Cl-].CN(C=O)C.CC([O-])=O.CC([O-])=O.[Pd+2]>[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8]([CH:12]=[CH:13][C:14]3[CH:15]=[C:16]([C:20](=[O:23])[CH2:21][CH2:22][C:34]4[CH:43]=[CH:42][CH:41]=[CH:40][C:35]=4[C:36]([O:38][CH3:39])=[O:37])[CH:17]=[CH:18][CH:19]=3)=[N:9]2)=[CH:4][CH:3]=1 |f:1.2.3,4.5,7.8,10.11.12|
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Name
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|
Quantity
|
50.3 g
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Type
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reactant
|
Smiles
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ClC1=CC=C2C=CC(=NC2=C1)C=CC=1C=C(C=CC1)C(C=C)O
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Name
|
|
Quantity
|
41.2 g
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Type
|
reactant
|
Smiles
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[Li]OC(=O)C.O.O
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Name
|
|
Quantity
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6.84 g
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Type
|
reactant
|
Smiles
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[Li+].[Cl-]
|
Name
|
|
Quantity
|
41 g
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Type
|
reactant
|
Smiles
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IC1=C(C(=O)OC)C=CC=C1
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Name
|
|
Quantity
|
86 g
|
Type
|
catalyst
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Smiles
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[N+](CCCC)(CCCC)(CCCC)CCCC.[Cl-]
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Name
|
|
Quantity
|
300 mL
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Type
|
solvent
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
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CC(=O)[O-].CC(=O)[O-].[Pd+2]
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Name
|
ice
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Quantity
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2 L
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Type
|
reactant
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Smiles
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|
Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Type
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CUSTOM
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Details
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was stirred for 3 hours at 90° C
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The dark red solution was then cooled to r.t.
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Type
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EXTRACTION
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Details
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The product was extracted with hot EtOAc
|
Type
|
DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
|
concentrated to dryness
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Type
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DISSOLUTION
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Details
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It was dissolved in 600 ml of hot toluene
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Type
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FILTRATION
|
Details
|
filtered through a small silica pad (1 L)
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Type
|
CUSTOM
|
Details
|
The title product was finally recrystallized from EtOAc:hexane 1:1 (1.2 L)
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Type
|
CUSTOM
|
Details
|
The title product was finally recrystallized from EtOAc:hexane 1:1 (1.2 L)
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Type
|
CUSTOM
|
Details
|
Recrystallization of the mother liquors in EtOAc:hexane 1:3 ( 400 mL)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C=CC(=NC2=C1)C=CC=1C=C(C=CC1)C(CCC1=C(C(=O)OC)C=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |